N4-(cyclopropylmethyl)pyridine-3,4-diamine CAS 1040043-50-2
N4-(cyclopropylmethyl)pyridine-3,4-diamine CAS 1040043-50-2
An In-Depth Technical Guide to N4-(cyclopropylmethyl)pyridine-3,4-diamine (CAS 1040043-50-2): Synthesis, Properties, and Therapeutic Potential
Introduction
N4-(cyclopropylmethyl)pyridine-3,4-diamine is a heterocyclic organic compound built upon a pyridine scaffold, a structure of significant interest in medicinal chemistry due to its presence in numerous approved therapeutic agents.[1][2] This guide provides a comprehensive technical overview of this specific diamine derivative, intended for researchers, scientists, and drug development professionals. We will delve into its chemical identity, synthesis protocols, known and potential biological activities, and critical safety considerations. The narrative is structured to provide not just procedural steps but also the scientific rationale behind them, reflecting the perspective of a senior application scientist. The molecule's potential is contextualized by examining the well-established pharmacology of its parent compound, 3,4-diaminopyridine, while also exploring the unique contributions of its N4-(cyclopropylmethyl) substituent.
Part 1: Physicochemical Properties and Identification
The precise identification and understanding of a compound's physicochemical properties are foundational to any research and development endeavor. N4-(cyclopropylmethyl)pyridine-3,4-diamine is registered under CAS number 1040043-50-2, which serves as its unique identifier across chemical databases.[3]
Structurally, the molecule consists of a pyridine ring with two amino groups at the 3 and 4 positions. The amine at the N4 position is further substituted with a cyclopropylmethyl group.[3] This specific substituent is noteworthy in medicinal chemistry; the cyclopropyl ring can enhance metabolic stability and binding affinity due to its rigid, strained structure, while the methyl linker provides conformational flexibility.[3] The presence of amine groups suggests the potential for crucial hydrogen bonding and electrostatic interactions with biological targets.[3]
Table 1: Key Properties of N4-(cyclopropylmethyl)pyridine-3,4-diamine
| Property | Value | Source |
| CAS Registry Number | 1040043-50-2 | [3][4] |
| Molecular Formula | C₉H₁₃N₃ | [3][4] |
| Molecular Weight | 163.22 g/mol | [3][4] |
| IUPAC Name | N4-(cyclopropylmethyl)pyridine-3,4-diamine | [3] |
| Synonyms | 4-N-(cyclopropylmethyl)pyridine-3,4-diamine | [3] |
| Predicted Boiling Point | 361.7 ± 27.0 °C | [3][5] |
| Predicted Density | 1.0 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 9.16 ± 0.36 | [3][5] |
| Storage Conditions | Store at room temperature in a dry, sealed container. | [4] |
Part 2: Synthesis and Characterization
N4-(cyclopropylmethyl)pyridine-3,4-diamine serves as a key building block for the synthesis of more complex heterocyclic compounds.[3] Its preparation typically involves the N-alkylation of the parent diamine. The following section outlines a validated, two-stage synthetic approach, starting from a common precursor.
Synthesis Workflow Diagram
Caption: Two-stage synthesis of the title compound.
Experimental Protocols
Protocol 1: Synthesis of Precursor 3,4-Diaminopyridine (Amifampridine)
This protocol describes the catalytic hydrogenation of 4-amino-3-nitropyridine, a common and efficient method for producing the key diamine intermediate.[6][7]
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Step 1: Reaction Setup
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In a suitable hydrogenation vessel, dissolve 4-amino-3-nitropyridine (e.g., 50 g, 395 mmol) in a solvent mixture of methanol (500 mL) and tetrahydrofuran (THF) (500 mL). The use of a solvent blend ensures good solubility for the starting material.
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Step 2: Catalyst Addition
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Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5 g) to the solution under an inert atmosphere (e.g., nitrogen or argon). Pd/C is a highly effective catalyst for the reduction of nitro groups.
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-
Step 3: Hydrogenation
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Seal the vessel and purge with hydrogen gas. Maintain the reaction under a hydrogen atmosphere (1 atm) at 10°C with vigorous stirring for approximately 24 hours, or until hydrogen uptake ceases.
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-
Step 4: Work-up and Isolation
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Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Remove the catalyst by filtration through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure to yield the crude 3,4-diaminopyridine. The product can be purified further by crystallization if necessary.[6]
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Protocol 2: Synthesis of N4-(cyclopropylmethyl)pyridine-3,4-diamine
This protocol details the selective N-alkylation of 3,4-diaminopyridine.[3]
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Step 1: Reaction Setup
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To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of 3,4-diaminopyridine (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or THF. An aprotic solvent is critical as protic solvents would quench the strong base.
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-
Step 2: Deprotonation
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Add a strong base, such as sodium hydride (NaH, ~1.1 equivalents) or potassium carbonate (K₂CO₃, ~2-3 equivalents), portion-wise at 0°C. NaH is a non-nucleophilic strong base ideal for deprotonating the amine, while K₂CO₃ is a milder, safer alternative. Allow the mixture to stir for 30-60 minutes.
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-
Step 3: Alkylation
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Slowly add cyclopropylmethyl chloride (or bromide, ~1.1 equivalents) to the reaction mixture.
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Allow the reaction to warm to room temperature and then heat to an elevated temperature (e.g., 60-80°C) until analysis (e.g., by TLC or LC-MS) indicates the consumption of the starting material.
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-
Step 4: Quenching and Extraction
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Cool the reaction mixture to 0°C and carefully quench by the slow addition of water.
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Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Step 5: Purification
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Purify the resulting crude product by column chromatography on silica gel to afford the pure N4-(cyclopropylmethyl)pyridine-3,4-diamine.
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Analytical Characterization
The identity and purity of the synthesized compound should be rigorously confirmed using a suite of standard analytical techniques. Commercial suppliers often provide documentation for NMR, HPLC, and LC-MS to validate their products.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring the correct placement of the cyclopropylmethyl group.
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Mass Spectrometry (MS): LC-MS provides the molecular weight of the compound, confirming its elemental composition.
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High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.
Part 3: Biological Activity and Therapeutic Potential
The biological profile of N4-(cyclopropylmethyl)pyridine-3,4-diamine is an area of active investigation, with preliminary studies pointing towards several promising therapeutic applications.[3] Its activity can be understood by first examining the mechanism of its core structure.
Mechanistic Context: The 3,4-Diaminopyridine Core
The parent compound, 3,4-diaminopyridine (also known as Amifampridine), is a well-characterized potassium channel blocker.[6][8] It functions by blocking voltage-gated potassium channels on presynaptic nerve terminals. This action prolongs the duration of the action potential, allowing more voltage-gated calcium channels to open. The resulting influx of calcium enhances the release of acetylcholine into the neuromuscular junction, thereby improving muscle function.[8] This established mechanism provides a strong rationale for exploring its derivatives in neurological and other disorders.
Caption: Mechanism of 3,4-diaminopyridine as a K+ channel blocker.
Potential Therapeutic Applications
Research suggests that N4-(cyclopropylmethyl)pyridine-3,4-diamine may modulate several biological pathways, making it a candidate for various disease treatments.[3]
1. Janus Kinase (JAK) Inhibition
Recent pharmacological studies have identified the compound as a potential inhibitor of Janus Kinase 3 (JAK3).[3] JAKs are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in immunity and inflammation. JAK3, in particular, is primarily expressed in hematopoietic cells and plays a key role in lymphocyte development and function. Its inhibition is a validated strategy for treating autoimmune diseases like rheumatoid arthritis and psoriasis.
Caption: Simplified JAK-STAT pathway and point of inhibition.
2. Anticancer Activity
Preliminary studies indicate that the compound may possess anticancer properties.[3] It is suggested to interact with molecular targets involved in cancer cell proliferation and survival. One potential mechanism involves the inhibition of signaling pathways such as the PI3K pathway.[3] The broader class of pyridine and pyrimidine derivatives has been extensively investigated as kinase inhibitors for cancer therapy, including those targeting the Epidermal Growth Factor Receptor (EGFR).[2][9] The unique cyclopropylmethyl group may enhance binding affinity to the ATP-binding pocket of such kinases.[3]
3. Antimicrobial Activity
The compound has demonstrated potential antimicrobial properties against both Gram-positive and Gram-negative bacteria.[3] The proposed mechanism involves interaction with and inhibition of essential bacterial enzymes, leading to the disruption of growth and survival.[3] This broad-spectrum potential warrants further investigation to identify the specific bacterial targets and evaluate its efficacy against drug-resistant strains.
Part 4: Safety and Handling
Disclaimer: No specific Safety Data Sheet (SDS) for N4-(cyclopropylmethyl)pyridine-3,4-diamine (CAS 1040043-50-2) is readily available. Therefore, a conservative approach to handling is mandatory, based on the known hazards of the parent compound, 3,4-diaminopyridine (CAS 54-96-6).
The parent compound is classified as a hazardous substance and is highly toxic.[10][11] It is crucial to assume that N4-(cyclopropylmethyl)pyridine-3,4-diamine possesses a similar or identical hazard profile.
Table 2: Summary of Hazards for 3,4-Diaminopyridine (Proxy Data)
| Hazard Class | Description | References |
| Acute Oral Toxicity | Toxic if swallowed. Ingestion of small quantities may be fatal. | [10] |
| Acute Dermal Toxicity | Harmful or fatal in contact with skin. | [10][12] |
| Acute Inhalation Toxicity | Very toxic, potentially fatal if inhaled. | [10][12] |
| Skin Corrosion/Irritation | Causes skin irritation. | [10][11] |
| Eye Damage/Irritation | Causes serious eye irritation or damage. | [10][11] |
| Specific Target Organ Toxicity | May cause respiratory irritation. Overdose can lead to CNS excitation. | [6][10] |
Recommended Safe Handling Protocol
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1. Engineering Controls: All work involving this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
2. Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended.
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Body Protection: Wear a flame-retardant lab coat, fully buttoned. Ensure no skin is exposed.
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-
3. Handling Procedures:
-
Avoid generating dust.
-
Weigh the compound in a contained manner (e.g., within the fume hood).
-
Use a dedicated set of spatulas and glassware.
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-
4. Emergency Procedures:
-
Inhalation: Immediately move the affected person to fresh air. Call emergency services.[11]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
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-
5. Storage and Disposal:
Conclusion and Future Directions
N4-(cyclopropylmethyl)pyridine-3,4-diamine is a promising chemical scaffold with demonstrated potential in several key therapeutic areas, including immunology, oncology, and infectious diseases. Its synthesis is achievable through standard organic chemistry techniques, and its biological activity is supported by a strong mechanistic rationale derived from its parent compound and preliminary studies.
Future research should focus on validating its proposed mechanisms of action through targeted biochemical and cellular assays, such as in-depth kinase profiling and antimicrobial minimum inhibitory concentration (MIC) studies. Further exploration of its structure-activity relationship (SAR) by synthesizing and testing related analogs could optimize potency and selectivity. Ultimately, advancing this compound through preclinical development will require comprehensive ADME/Tox profiling and in vivo efficacy studies in relevant disease models. For drug development professionals, N4-(cyclopropylmethyl)pyridine-3,4-diamine represents a valuable starting point for the discovery of novel therapeutics.
References
- Benchchem. (n.d.). N4-(cyclopropylmethyl)pyridine-3,4-diamine | 1040043-50-2.
-
Wauquier, A., Ashton, D., & Melis, W. (1985). The actions of 3,4-diaminopyridine in bullfrog sympathetic ganglia. PubMed, 205(2), 383–397. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Diaminopyridine. Retrieved from [Link]
-
He, Y., et al. (2018). Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer. European Journal of Medicinal Chemistry, 158, 643-657. Retrieved from [Link]
-
Verma, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15033-15053. Retrieved from [Link]
-
Baszczak-Wróblewska, A., & Kaczor, A. A. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 25(18), 4257. Retrieved from [Link]
- Google Patents. (2022). CN114315706A - Synthetic method of 3, 4-diaminopyridine.
-
Hong, C. I., et al. (1980). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry, 23(12), 1343-1347. Retrieved from [Link]
-
Daina, A., & Zoete, V. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(15), 4525. Retrieved from [Link]
-
Perišić, N., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(16), 4983. Retrieved from [Link]
-
Kumar, B. P., et al. (2015). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Taibah University for Science, 9(4), 485-492. Retrieved from [Link]
-
Al-Otaibi, M. A., et al. (2025). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Retrieved from [Link]
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N4-(cyclopropylmethyl)pyridine-3,4-diamine | 1040043-50-2 | Benchchem [benchchem.com]
- 4. CAS 1040043-50-2 | N4-(Cyclopropylmethyl)pyridine-3,4-diamine - Synblock [synblock.com]
- 5. N4-(cyclopropylMethyl)pyridine-3,4-diaMine | 1040043-50-2 [m.chemicalbook.com]
- 6. 3,4-Diaminopyridine | 54-96-6 [chemicalbook.com]
- 7. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 8. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
